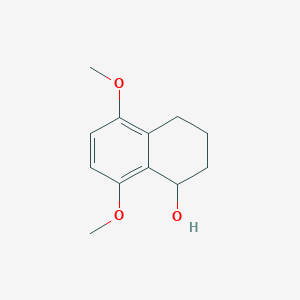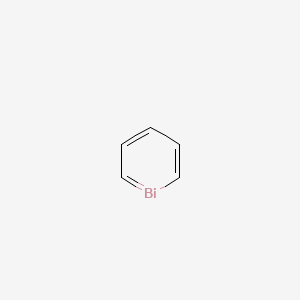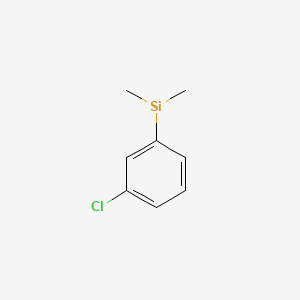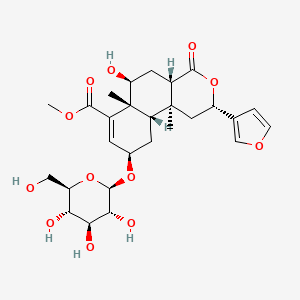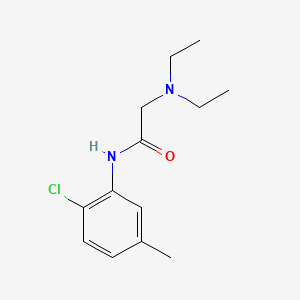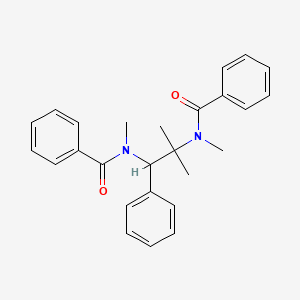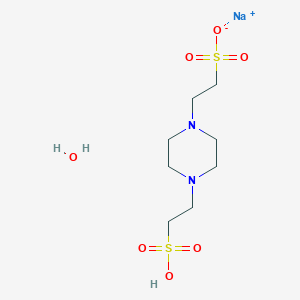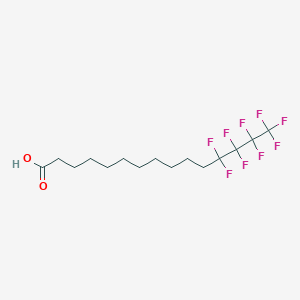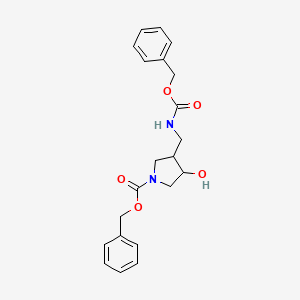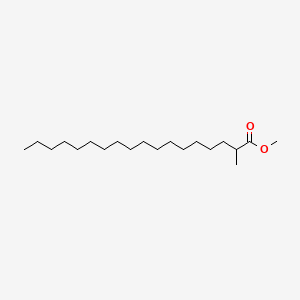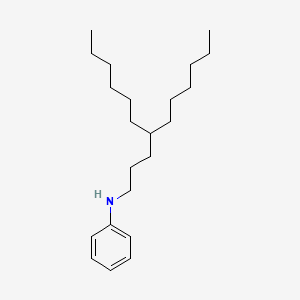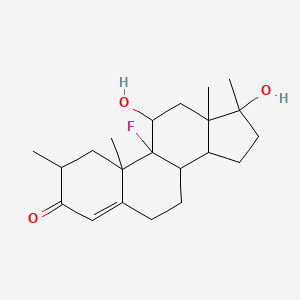
9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one is a synthetic androgenic steroid. It is known for its role in stimulating or controlling the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors
Vorbereitungsmethoden
The synthesis of 9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one involves several steps, including the introduction of the fluoro group and the hydroxyl groups at specific positions on the steroid backbone. The synthetic routes typically involve the use of fluorinating agents and hydroxylating reagents under controlled conditions. Industrial production methods may involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one has been extensively studied for its applications in:
Chemistry: Used as a reference compound in analytical studies.
Biology: Studied for its effects on androgen receptors and its role in cellular processes.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of certain medical conditions.
Industry: Used in the synthesis of other steroidal compounds and as a standard in quality control processes.
Wirkmechanismus
The compound exerts its effects by binding to androgen receptors, which are proteins that mediate the effects of androgens in the body. Upon binding, it activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates the development and maintenance of male characteristics .
Vergleich Mit ähnlichen Verbindungen
9-Fluoro-11,17-dihydroxy-2,17-dimethylandrost-4-en-3-one is unique due to the presence of the fluoro group and specific hydroxyl groups. Similar compounds include:
Testosterone: The primary male sex hormone.
Fluoxymesterone: Another synthetic androgen with similar properties.
Methyltestosterone: A synthetic androgen used in hormone therapy. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities.
Eigenschaften
CAS-Nummer |
2708-41-0 |
|---|---|
Molekularformel |
C21H31FO3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
9-fluoro-11,17-dihydroxy-2,10,13,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31FO3/c1-12-10-18(2)13(9-16(12)23)5-6-15-14-7-8-20(4,25)19(14,3)11-17(24)21(15,18)22/h9,12,14-15,17,24-25H,5-8,10-11H2,1-4H3 |
InChI-Schlüssel |
ZVKKSLFHXTYQQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


